molecular formula C11H16N2O5S B2572538 N,2-dimethyl-5-(morpholine-4-carbonyl)furan-3-sulfonamide CAS No. 1207052-16-1

N,2-dimethyl-5-(morpholine-4-carbonyl)furan-3-sulfonamide

Cat. No.: B2572538
CAS No.: 1207052-16-1
M. Wt: 288.32
InChI Key: UXTSPUPTJSFUTG-UHFFFAOYSA-N
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Description

N,2-dimethyl-5-(morpholine-4-carbonyl)furan-3-sulfonamide is a versatile chemical compound with a unique molecular structure. It is used in various scientific research areas due to its intriguing properties. This compound finds applications in drug development, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-5-(morpholine-4-carbonyl)furan-3-sulfonamide typically involves multiple steps, including the formation of the furan ring, sulfonamide group, and morpholine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-5-(morpholine-4-carbonyl)furan-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The furan ring and sulfonamide group can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

N,2-dimethyl-5-(morpholine-4-carbonyl)furan-3-sulfonamide is used in diverse scientific research areas due to its unique properties:

    Chemistry: It serves as a building block for synthesizing complex molecules and as a catalyst in various chemical reactions.

    Biology: This compound is used in biochemical assays and as a probe for studying biological processes.

    Industry: It is used in material science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of N,2-dimethyl-5-(morpholine-4-carbonyl)furan-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can form hydrogen bonds with target proteins, affecting their function. The furan ring and morpholine moiety contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and furan derivatives, such as:

  • N-methyl-5-(morpholine-4-carbonyl)furan-3-sulfonamide
  • 2,5-dimethylfuran-3-sulfonamide
  • 5-(morpholine-4-carbonyl)furan-3-sulfonamide

Uniqueness

N,2-dimethyl-5-(morpholine-4-carbonyl)furan-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications, from drug development to material science, sets it apart from other similar compounds.

Properties

IUPAC Name

N,2-dimethyl-5-(morpholine-4-carbonyl)furan-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5S/c1-8-10(19(15,16)12-2)7-9(18-8)11(14)13-3-5-17-6-4-13/h7,12H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTSPUPTJSFUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)N2CCOCC2)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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